2-Chloro-3',4',5',-trifluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

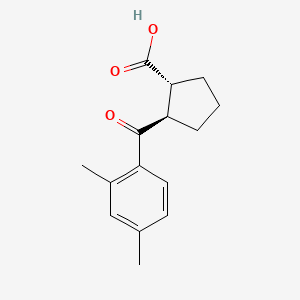

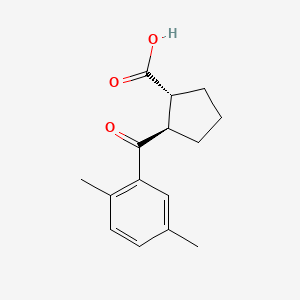

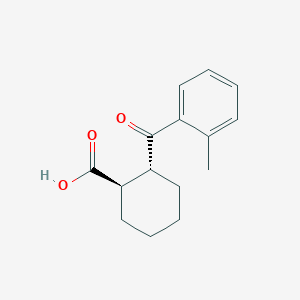

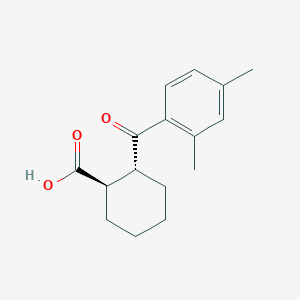

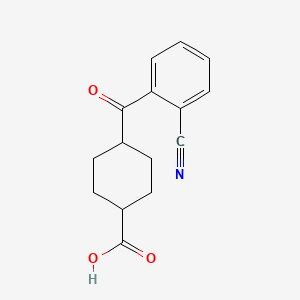

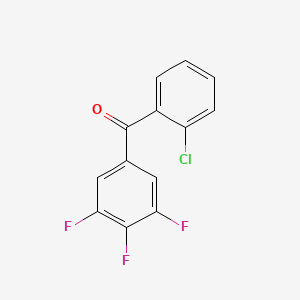

2-Chloro-3’,4’,5’-trifluorobenzophenone (CTFP) is a chemical compound consisting of a benzophenone moiety with a trifluoromethyl group and a chlorine atom attached to the benzene ring. It has a molecular formula of C13H6ClF3O .

Molecular Structure Analysis

The molecular structure of 2-Chloro-3’,4’,5’,-trifluorobenzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This compound also has a trifluoromethyl group and a chlorine atom attached to the benzene ring . The average mass of this compound is 270.634 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthesis of Fluorinated Compounds

2-Chloro-3',4',5'-trifluorobenzophenone and its derivatives have been involved in synthesizing various fluorinated compounds. The introduction of fluorine-containing, electron-withdrawing substituents into the aromatic ring reinforces the activation of the halogen substituent towards nucleophilic attack, enabling several nucleophilic substitution reactions. For instance, SF5, CF3S, and C2F5S analogues of trifluralin (Treflan®) were prepared, showcasing the compound's utility in synthesizing agriculturally significant chemicals (Sipyagin et al., 2004).

Chemical Reactions and Analysis

The compound and its close relatives have been pivotal in various chemical reactions, including synthesis and characterization. For example, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-Chloro-4-aminophenol showcased a reaction with a high yield and environmental friendliness (Wen Zi-qiang, 2007). Additionally, the synthesis of 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one from 2-amino-2',5-dichlorobenzophenone demonstrated its role in creating compounds for photo physical property analysis (R. Satheeshkumar et al., 2017).

Material Science

Development of Polyimides

2-Chloro-3',4',5'-trifluorobenzophenone is also significant in the field of materials science, particularly in the development of polymers. For instance, novel polyimides with good thermal stability and dielectric properties were synthesized using asymmetric trifluoromethylated aromatic diamines derived from the compound. These polyimides demonstrated excellent properties such as high thermal stability, good solubility, and favorable dielectric constants, making them suitable for various applications (Bu et al., 2011).

Environmental Applications

Degradation of Persistent Organic Pollutants

The compound's derivatives have been studied in the context of environmental remediation, particularly in the degradation of persistent organic pollutants. For instance, a study on the electro-oxidation of 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a persistent organic pollutant, outlined the formation of intermediate organo-chlorinated compounds and quantified the concentration of highly-polychlorinated dibenzo-p-dioxins and dibenzofurans during the process (Solá-Gutiérrez et al., 2019).

Molecular Structure and Properties Analysis

Structure and Property Analysis

In-depth studies on the molecular structure and properties of compounds related to 2-Chloro-3',4',5'-trifluorobenzophenone have been conducted, providing insights into their chemical behavior and potential applications. For example, the crystal structure analysis of three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors provided valuable information on the molecular arrangement and interactions, crucial for understanding their biological activity (Li et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKKLDZGIKCDAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641446 |

Source

|

| Record name | (2-Chlorophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

746651-94-5 |

Source

|

| Record name | (2-Chlorophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.